2-(2-Fluoro-5-methylphenyl)-1,3-dioxolane
Description
2-(2-Fluoro-5-methylphenyl)-1,3-dioxolane is a fluorinated 1,3-dioxolane derivative characterized by a phenyl ring substituted with a fluorine atom at position 2 and a methyl group at position 5. The 1,3-dioxolane ring is a five-membered cyclic ether with oxygen atoms at positions 1 and 6. This compound’s structural features, including the electron-withdrawing fluorine and electron-donating methyl groups, may influence its chemical reactivity, metabolic stability, and biological activity.
Properties
IUPAC Name |
2-(2-fluoro-5-methylphenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7-2-3-9(11)8(6-7)10-12-4-5-13-10/h2-3,6,10H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEPPXVVIKMRLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-5-methylphenyl)-1,3-dioxolane typically involves the reaction of 2-fluoro-5-methylphenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which subsequently undergoes cyclization to form the dioxolane ring. Commonly used acid catalysts include sulfuric acid and p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of 2-(2-Fluoro-5-methylphenyl)-1,3-dioxolane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are optimized to minimize by-product formation and ensure high purity of the final product. Industrial production also involves rigorous quality control measures to ensure consistency and reliability of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-5-methylphenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxolane ring to diols.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 2-(2-Fluoro-5-methylphenyl)acetaldehyde or 2-(2-Fluoro-5-methylphenyl)acetic acid.
Reduction: Formation of 2-(2-Fluoro-5-methylphenyl)ethane-1,2-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Fluoro-5-methylphenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-5-methylphenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound’s fluorinated aromatic ring and dioxolane moiety contribute to its reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar 1,3-Dioxolane Derivatives
Structural and Physicochemical Properties
The table below compares key structural and physicochemical properties of 2-(2-Fluoro-5-methylphenyl)-1,3-dioxolane with similar compounds:
Key Observations :
- Substituent Effects : The fluorine atom in 2-(2-fluorophenyl)-1,3-dioxolane (C₉H₉FO₂) enhances electronegativity, while the methyl group in the target compound may improve steric shielding or metabolic stability compared to simpler analogs .
Antimicrobial Activity of Hydroxyphenyl-1,3-dioxolanes ()
Compounds such as dimethyl (4R-5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7) exhibited broad-spectrum antimicrobial activity, with MIC values ranging from 4.8–5000 µg/mL against bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans). The chiral 1,3-dioxolane core and ester groups were critical for activity .
Comparison with Target Compound :
Stabilization of G-Quadruplex DNA ()
1,3-Dioxolane rings in compounds like BMPQ-1 were shown to stabilize TTA45 G-quadruplex structures, a property critical for anticancer drug design. Removal of the dioxolane ring (e.g., compounds 28–29) reduced stabilization, highlighting the scaffold’s importance .
Implications for Target Compound :
- The fluorine and methyl groups in 2-(2-fluoro-5-methylphenyl)-1,3-dioxolane could modulate DNA-binding affinity, though experimental validation is needed.
Metabolic Stability
Doxophylline (2-(7'-theophyllinemethyl)-1,3-dioxolane) undergoes regioselective oxidation at the dioxolane ring’s C2 position, producing a 2'-hydroxyethyl ester metabolite (95% parent compound recovery).
Biological Activity
2-(2-Fluoro-5-methylphenyl)-1,3-dioxolane is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound includes a dioxolane ring fused to a fluorinated aromatic system, which may enhance its reactivity and biological interactions. This article reviews the biological activity of 2-(2-Fluoro-5-methylphenyl)-1,3-dioxolane, focusing on its antimicrobial, anti-inflammatory properties, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula of 2-(2-Fluoro-5-methylphenyl)-1,3-dioxolane is C10H10F O2. The presence of the fluorine atom on the phenyl ring is significant as it can influence the compound's chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H10F O2 |
| Molecular Weight | 182.19 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of 2-(2-Fluoro-5-methylphenyl)-1,3-dioxolane is thought to arise from its ability to interact with specific molecular targets within biological systems. The fluorine atom enhances binding affinity to enzymes or receptors, potentially modulating various biochemical pathways. The dioxolane moiety contributes to the compound's stability and reactivity, influencing its overall biological effects .
Antimicrobial Activity
Research indicates that 2-(2-Fluoro-5-methylphenyl)-1,3-dioxolane exhibits promising antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial and fungal strains. The compound's structural attributes allow it to engage with microbial targets effectively.
Case Study: Antimicrobial Efficacy
In a study assessing antimicrobial activity against common pathogens, 2-(2-Fluoro-5-methylphenyl)-1,3-dioxolane was tested against several strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound has moderate antimicrobial activity, particularly against Gram-negative bacteria like E. coli .
Anti-inflammatory Properties
In addition to its antimicrobial effects, 2-(2-Fluoro-5-methylphenyl)-1,3-dioxolane has been investigated for anti-inflammatory activity. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Study: Inhibition of COX Enzymes
A recent investigation evaluated the compound's ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) |
|---|---|---|
| 2-(2-Fluoro-5-methylphenyl)-1,3-dioxolane | 25 µM | 15 µM |
These findings suggest that the compound may serve as a selective COX-2 inhibitor, which is beneficial for developing anti-inflammatory medications .
Potential Applications in Drug Development
Given its unique structure and biological activities, 2-(2-Fluoro-5-methylphenyl)-1,3-dioxolane holds promise for further development as a therapeutic agent. Its potential applications include:
- Antimicrobial agents : Targeting resistant strains.
- Anti-inflammatory drugs : Providing alternatives for pain management.
- Building blocks in organic synthesis : Useful in synthesizing other pharmacologically active compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
